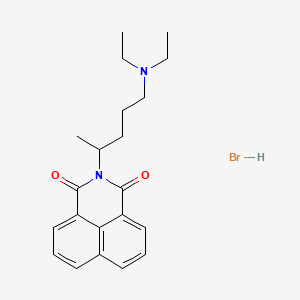
2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol is an organic compound with the molecular formula C10H14O2S It is characterized by a benzene ring substituted with three methyl groups, a methylsulfanyl group, and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative, such as 2,3,5-trimethylphenol.
Methylsulfanyl Substitution:
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or other suitable reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of methyl-substituted benzene derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like thiolates or amines.
Major Products Formed:
Oxidation Products: Quinones, sulfoxides.
Reduction Products: Methyl-substituted benzene derivatives.
Substitution Products: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may influence oxidative stress pathways, signaling cascades, or metabolic processes, depending on its specific application and context.
Comparaison Avec Des Composés Similaires
2,3,5-Trimethyl-1,4-benzenediol: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2,3,5-Trimethyl-6-(methylthio)benzene-1,4-diol: Similar structure but with a different sulfur-containing group, leading to variations in its chemical behavior.
Propriétés
Numéro CAS |
83857-83-4 |
|---|---|
Formule moléculaire |
C10H14O2S |
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
2,3,5-trimethyl-6-methylsulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O2S/c1-5-6(2)9(12)10(13-4)7(3)8(5)11/h11-12H,1-4H3 |
Clé InChI |
GGSXLODPAXFIMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)C)SC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



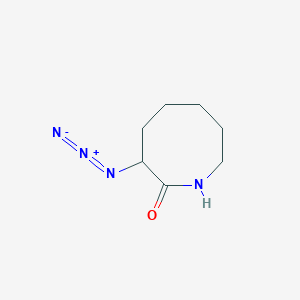
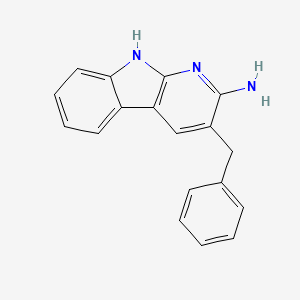
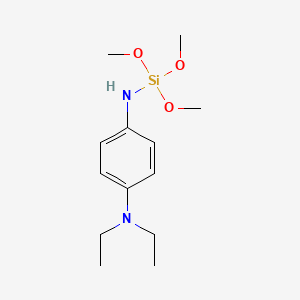
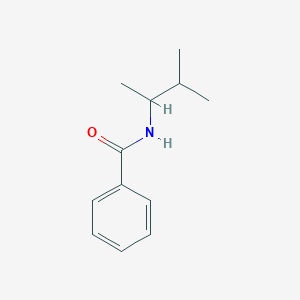
![N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14417291.png)
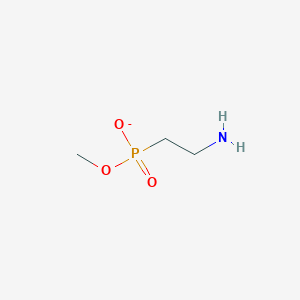
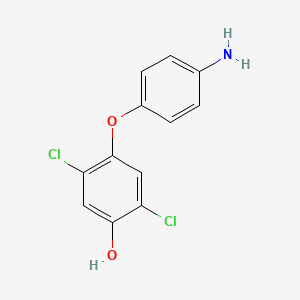
![4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14417309.png)
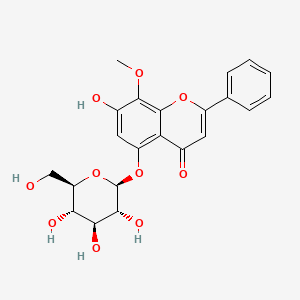
![1-Icosyl-2-[(e)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3h-indolium perchlorate](/img/structure/B14417317.png)
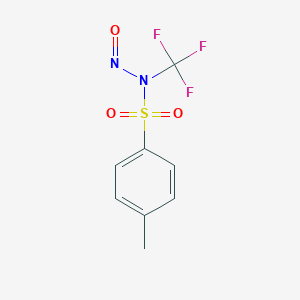
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
